An In-Depth Technical Guide to the Synthesis and Characterization of Mono-poc Tenofovir
An In-Depth Technical Guide to the Synthesis and Characterization of Mono-poc Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of Mono-poc tenofovir, a key impurity and mono-ester prodrug of Tenofovir. The methodologies and analytical strategies detailed herein are grounded in established scientific principles and practices to ensure reliability and reproducibility in a research and development setting.
Introduction: The Significance of Mono-poc Tenofovir
Mono-poc tenofovir, chemically known as ({[(R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl}(hydroxy)phosphoryloxy)methyl isopropyl carbonate, is a significant compound in the landscape of antiretroviral therapy. It is recognized primarily as a process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of tenofovir for the treatment of HIV and Hepatitis B infections.[1] The presence and quantity of Mono-poc tenofovir must be carefully monitored and controlled during the manufacturing of TDF to ensure the final drug product's purity, safety, and efficacy. Beyond its role as an impurity, Mono-poc tenofovir also serves as a mono-ester prodrug of tenofovir, offering insights into the structure-activity relationships of phosphonate nucleotide analogues.
This guide delves into the synthetic pathways for preparing Mono-poc tenofovir, not as a contaminant, but as a reference standard for analytical method development and validation. Furthermore, it outlines a systematic approach to its comprehensive characterization using modern analytical techniques.
Chemical Structure and Properties
A foundational understanding of the molecular architecture and physicochemical properties of Mono-poc tenofovir is paramount for its synthesis and analysis.
| Property | Value | Source |
| Chemical Name | ({[(R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl}(hydroxy)phosphoryloxy)methyl isopropyl carbonate | [1] |
| Synonyms | Mono-POC PMPA, Tenofovir Disoproxil Related Compound E, Tenofovir monoisoproxil | [2] |
| CAS Number | 211364-69-1 | [2] |
| Molecular Formula | C14H22N5O7P | [3] |
| Molecular Weight | 403.33 g/mol | [3] |
| Appearance | White Solid | [2] |
| Solubility | Very slightly soluble (0.81 g/L at 25 °C) | [2] |
Synthesis of Mono-poc Tenofovir
The primary route for the synthesis of Mono-poc tenofovir as a reference standard involves the controlled partial hydrolysis of Tenofovir Disoproxil Fumarate (TDF). This method simulates the potential degradation pathway of TDF and provides a direct means of isolating the mono-ester.
Reaction Scheme
Caption: Synthetic pathway for Mono-poc tenofovir via partial hydrolysis of TDF.
Experimental Protocol: Synthesis via Partial Hydrolysis
This protocol is adapted from established methods for the preparation of TDF impurities.[1]
Materials:
-
Tenofovir Disoproxil Fumarate (TDF)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide solution
-
Ethyl acetate (for chromatography)
-
Methanol (for chromatography)
-
Silica gel for column chromatography
-
Round bottom flask
-
Magnetic stirrer with heating
-
pH meter
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round bottom flask, suspend Tenofovir Disoproxil Fumarate (3.0 g, 0.0058 moles) in a mixture of acetonitrile (15 mL) and water (24 mL) at room temperature.[1]
-
pH Adjustment: Add ammonium hydroxide solution dropwise to the suspension while stirring to adjust the pH to 9.[1]
-
Reaction Conditions: Heat the reaction mixture to 45°C and maintain stirring for 18 hours.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (35:65 v/v).[1] The appearance of a new spot corresponding to Mono-poc tenofovir and the diminishing of the TDF spot will indicate reaction progression.
-
Work-up: Upon completion of the reaction, concentrate the reaction mass under reduced pressure using a rotary evaporator to remove the solvents.[1]
-
Purification: Purify the crude product by column chromatography on silica gel. Elute the column with a gradient mobile phase of ethyl acetate/methanol (starting with a higher ratio of ethyl acetate and gradually increasing the proportion of methanol, e.g., 40:60 v/v) to isolate the Mono-poc tenofovir.[1]
-
Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and evaporate the solvent to yield Mono-poc tenofovir. The expected yield is approximately 85%.[1] Further characterization should be performed to confirm the identity and purity of the synthesized compound.
Characterization of Mono-poc Tenofovir
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of synthesized Mono-poc tenofovir.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of Mono-poc tenofovir and for its quantification in TDF drug substances and products.
HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively polar tenofovir and its derivatives. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The specific ratio and pH of the mobile phase should be optimized to achieve good resolution between Mono-poc tenofovir, TDF, and other related impurities. |
| Detection | UV at 260 nm | The purine ring in the tenofovir structure exhibits strong UV absorbance at this wavelength, providing good sensitivity.[4] |
| Flow Rate | Typically 1.0 mL/min | A standard flow rate for analytical HPLC, which can be adjusted to optimize separation. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times. |
Expected Results:
Under optimized conditions, a single, sharp peak corresponding to Mono-poc tenofovir should be observed. The retention time will be distinct from that of TDF and other impurities. The purity can be calculated based on the peak area percentage. A purity of >95% is generally expected for a reference standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of Mono-poc tenofovir.
Experimental Setup:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like Mono-poc tenofovir.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]+.
Expected Mass Spectrum:
The mass spectrum should show a prominent peak corresponding to the protonated molecule of Mono-poc tenofovir.
-
Calculated Monoisotopic Mass: 403.1257 g/mol [5]
-
Expected [M+H]+ ion: m/z 404.1335
Fragmentation Analysis (MS/MS):
Caption: A hypothetical fragmentation pathway for Mono-poc tenofovir in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the Mono-poc tenofovir molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Deuterated solvents such as DMSO-d6 or D2O are suitable for dissolving the sample.
Expected Spectral Features:
While specific, publicly available assigned spectra for Mono-poc tenofovir are limited, predictions based on its structure and data from related compounds can be made.
-
¹H NMR:
-
Signals corresponding to the protons on the adenine ring (typically in the aromatic region, ~8.0-8.5 ppm).
-
Signals for the protons on the propan-2-yl side chain.
-
Signals for the methylene protons adjacent to the phosphonate group.
-
A characteristic signal for the methine proton and methyl protons of the isopropyl group of the "poc" moiety.
-
A signal for the methylene protons of the "oxy-methoxy" linker.
-
-
¹³C NMR:
-
Resonances for the carbon atoms of the adenine ring.
-
Signals for the carbons of the propan-2-yl side chain.
-
Resonances for the carbons of the isopropyl and "oxy-methoxy" groups.
-
-
³¹P NMR:
-
A single resonance is expected for the phosphorus atom in the phosphonate group.
-
Obtaining and fully assigning the ¹H, ¹³C, and ³¹P NMR spectra is a critical step in the definitive characterization of synthesized Mono-poc tenofovir.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the Mono-poc tenofovir molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3100 | N-H stretching (amine) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1760 | C=O stretching (carbonate) |
| ~1650-1600 | N-H bending, C=N stretching (purine ring) |
| ~1250 | P=O stretching (phosphonate) |
| ~1100-1000 | C-O stretching |
Conclusion and Best Practices
The synthesis and characterization of Mono-poc tenofovir are crucial for the quality control of Tenofovir Disoproxil Fumarate and for advancing our understanding of tenofovir prodrugs. The protocols and analytical methods outlined in this guide provide a robust framework for researchers in this field. It is imperative to perform all experiments with due diligence, adhering to safety protocols and good laboratory practices. For definitive structural elucidation, a combination of all the described analytical techniques is essential. The availability of a well-characterized in-house or commercially sourced reference standard of Mono-poc tenofovir is fundamental for the accurate validation of analytical methods used in a regulated environment.
References
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Deepak Panmand, et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
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Veeprho. (n.d.). Tenofovir NPOC POC PMPA | CAS 1217542-13-6. Retrieved from [Link]
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OSTI.GOV. (n.d.). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. Retrieved from [Link]
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U.S. Pharmacopeia. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]
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ResearchGate. (n.d.). Product Ion Mass Spectra of [M+H]+ Ions of (A) TFV and (B) IS. Retrieved from [Link]
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PubMed. (n.d.). Rapid and specific liquid chromatographic tandem mass spectrometric determination of tenofovir in human plasma and its fragmentation study. Retrieved from [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Manojkumar, I., & Sankar, A. S. K. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1), 1-6. [Link]
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PubChem. (n.d.). ({[(S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate. Retrieved from [Link]
-
PubChem. (n.d.). Mono-poc tenofovir. Retrieved from [Link]
-
PubChem. (n.d.). ({phosphoryl}oxy)methyl isopropyl carbonate fumarate. Retrieved from [Link]
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Niessen, W. M. A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 40(4), 324-368. [Link]
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ResearchGate. (n.d.). Chemical structures and MS/MS spectra of tenofovir and tenofovir diphosphate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). ({phosphoryl}oxy)methyl Isopropyl Carbonate Fumarate. Retrieved from [Link]
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